1H-Pyrazole-3,5-Dicarboxylic Acid (CAS 3112-31-0): A Technical Guide to Reticular Chemistry and Atmospheric Water Harvesting
1H-Pyrazole-3,5-Dicarboxylic Acid (CAS 3112-31-0): A Technical Guide to Reticular Chemistry and Atmospheric Water Harvesting
As a Senior Application Scientist, I frequently encounter the challenge of bridging fundamental organic chemistry with advanced materials engineering. This whitepaper provides an in-depth technical analysis of 1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0) , a highly versatile organic building block. While occasionally misqueried as its unstable tautomer, 3H-pyrazole-3,5-dicarboxylic acid (CAS 85908-17-4), the industry standard and thermodynamically stable form utilized in all major research is the 1H-tautomer[1].
This guide explores the causality behind its selection in reticular chemistry, details the mechanistic pathways of its most prominent application (atmospheric water harvesting via MOF-303), and provides a self-validating, scalable synthesis protocol.
The Mechanistic Role of CAS 3112-31-0 in MOF-303
In the design of Metal-Organic Frameworks (MOFs), the choice of the organic linker dictates the framework's topology, stability, and chemical functionality. 1H-Pyrazole-3,5-dicarboxylic acid (often abbreviated as H₂PZDC) is not chosen arbitrarily; it possesses a highly specific geometric and electronic profile that makes it the ultimate candidate for water-harvesting applications[2].
Causality of Linker Selection:
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Topological Control: The V-shaped geometry of the dicarboxylic acid groups, when reacted with aluminum(III) salts, forces the self-assembly of infinite 1D rod-like secondary building units (SBUs) consisting of alternating cis–trans-corner-shared AlO₆ octahedra[3]. This specific combination generates the highly stable xhh topology.
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Hydrothermal Stability: The strong coordination bonds between the carboxylate groups and the Al(III) nodes prevent hydrolysis, allowing the framework to withstand thousands of water adsorption/desorption cycles without degrading[3].
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Active Nucleation Sites: Unlike standard benzene-derived linkers, the pyrazole ring provides uncoordinated nitrogen atoms (N and NH) that protrude directly into the 1D pores. These act as primary hydrophilic binding sites for water molecules[2].
Water Adsorption Mechanism
The atmospheric water harvesting capability of MOF-303 is driven by a highly orchestrated sequence of hydrogen-bonding events within the pores.
At extremely low relative humidity (RH < 20%), the first water molecules enter the pores and form strong hydrogen bonds (2.7–3.0 Å) with the uncoordinated pyrazole N/NH groups and the μ₂-OH groups of the aluminum SBU[2]. This primary adsorption lowers the energy barrier for subsequent water molecules. As RH increases, secondary water molecules bind to the primary ones, triggering rapid capillary condensation that fills the pore volume[2]. Because the water-water interactions are relatively weak compared to chemisorption, the trapped water can be released under mild heating (e.g., natural sunlight), making the system highly energy-efficient[3].
Fig 2. Stepwise water adsorption and desorption mechanism in MOF-303.
Self-Validating Protocol: Green Aqueous Synthesis of MOF-303
Traditional solvothermal syntheses rely on toxic, high-boiling solvents like DMF and require 24 hours of reaction time[4]. The protocol below utilizes a green, water-based reflux methodology[3].
Trustworthiness via Self-Validation: In chemical synthesis, proceeding to the next step without confirming the success of the previous one leads to compounded errors. This protocol includes built-in validation checkpoints to ensure systemic integrity.
Step 1: Ligand Deprotonation
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Action: In a round-bottom flask, suspend 1H-pyrazole-3,5-dicarboxylic acid monohydrate (CAS 3112-31-0) and NaOH in a 1:3 molar ratio in deionized water. Stir at room temperature for 30 minutes.
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Causality: NaOH deprotonates the carboxylic acid groups, drastically increasing the ligand's solubility in water and preparing it for metal coordination.
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Validation Checkpoint: The suspension must transition to a completely transparent solution. If particulates remain, the ligand is not fully deprotonated, which will contaminate the final MOF. Do not proceed until the solution is clear.
Step 2: SBU Assembly
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Action: Prepare an aqueous solution of AlCl₃·6H₂O (equimolar to the ligand). Add this dropwise to the stirring ligand solution from Step 1.
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Causality: The highly charged Al³⁺ ions rapidly coordinate with the deprotonated PZDC²⁻ linkers, forming an amorphous kinetic precursor.
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Validation Checkpoint: An immediate white precipitate will form. If no precipitate forms, the pH is incorrect, indicating an error in the NaOH stoichiometry.
Step 3: Crystallization via Reflux
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Action: Attach a reflux condenser and heat the mixture to 100°C under continuous stirring for 4 to 8 hours[3].
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Causality: The continuous thermal energy drives a dissolution-recrystallization process, converting the kinetic amorphous precipitate into the thermodynamic xhh crystalline framework.
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Validation Checkpoint: Extract a 1 mL aliquot, wash with water, and perform Powder X-Ray Diffraction (PXRD). The emergence of sharp, distinct Bragg peaks at 2θ = 9.5° and 14.5° confirms the successful formation of the MOF-303 topology.
Step 4: Activation (Pore Clearing)
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Action: Filter the white powder. Wash extensively with hot water (to remove unreacted salts) and methanol (to exchange water trapped in the pores). Dry the powder in a vacuum oven at 120°C for 24 hours.
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Causality: Unreacted reagents and solvent molecules block the hydrophilic pyrazole pockets. Thermal vacuum activation evacuates the pores, rendering the material porous.
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Validation Checkpoint: Perform a Nitrogen adsorption isotherm at 77 K. A calculated Brunauer–Emmett–Teller (BET) surface area of ≥ 1150 m²/g confirms the pores are fully evacuated and structurally intact[4].
Fig 1. Self-assembling workflow of MOF-303 via green aqueous synthesis.
Quantitative Data: Synthesis Methodologies Comparison
The synthesis of MOF-303 using CAS 3112-31-0 has evolved significantly. The table below summarizes the quantitative metrics across different methodologies, demonstrating why the green reflux method is currently the industry standard for scale-up[3][4].
| Synthesis Method | Solvent System | Reaction Time | Temp (°C) | Yield (%) | BET Surface Area (m²/g) | Scalability |
| Solvothermal | DMF / H₂O | 24 h | 120 | ~80 | 1100 - 1200 | Low (Lab Scale) |
| Green Reflux | H₂O | 4 - 8 h | 100 | >90 | ~1180 | High (Kilogram Scale) |
| Microwave | H₂O | 5 min | 100 | ~85 | ~1150 | Low (Equipment Limited) |
| Mechanochemical | None (Ball Milling) | 30 min | Ambient | ~80 | ~1180 | Medium |
Safety, Handling, and Storage
When handling 1H-pyrazole-3,5-dicarboxylic acid, standard laboratory safety protocols must be observed. According to GHS classification, the compound is an irritant:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. The compound is stable under standard ambient conditions but should be kept away from strong oxidizing agents.
References
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PubChem (NIH). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (CID 2723723). Retrieved from:[Link]
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Zheng, Z., et al. (Nature Protocols, 2023). High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air. Retrieved from:[Link]
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Hanikel, N., et al. (PMC - NIH, 2023). MOF Linker Extension Strategy for Enhanced Atmospheric Water Harvesting. Retrieved from:[Link]
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Wojciechowski, M., et al. (MDPI, 2024). Mechanochemical Synthesis of MOF-303 and Its CO2 Adsorption at Ambient Conditions. Retrieved from:[Link]
